(1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol
Description
Properties
Molecular Formula |
C7H7N3OS |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
1H-pyrazol-4-yl(1,2-thiazol-3-yl)methanol |
InChI |
InChI=1S/C7H7N3OS/c11-7(5-3-8-9-4-5)6-1-2-12-10-6/h1-4,7,11H,(H,8,9) |
InChI Key |
WGSQWGVABUCMGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSN=C1C(C2=CNN=C2)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Pyrazol-4-yl Precursors
- Pyrazole-4-carbaldehydes are commonly prepared by Vilsmeier-Haack formylation of substituted acetophenone hydrazones using POCl3 and DMF at 50–60°C for 4–5 hours.
- Alternatively, pyrazol-4-ylmethanol can be synthesized by reduction of methyl 1H-pyrazole-4-carboxylate using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0–20°C for 4 hours, yielding the alcohol in ~75% yield.
Preparation of 1,2-Thiazol-3-yl Precursors
- 1,2-Thiazole derivatives can be synthesized by condensation of appropriate α-haloketones with thiourea or thiosemicarbazides under reflux conditions.
- Alkylation of potassium salts of thiazolidine-2,4-dione with alkyl bromoacetates in acetone or DMF furnishes ester derivatives that can be hydrolyzed to acids or further transformed.
Formation of (1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol
- The key step involves coupling the pyrazolyl moiety with the thiazolyl fragment via a methanol linker. This can be achieved by nucleophilic addition of the thiazol-3-yl nucleophile to the pyrazol-4-carbaldehyde, followed by reduction if necessary.
- Knoevenagel condensation is a common method to link pyrazole aldehydes with thiazole-containing esters or acids using catalytic piperidine in alcohol solvents under reflux for 5–6 hours, yielding intermediates that can be hydrolyzed or reduced to the methanol derivative.
- Alternatively, nucleophilic addition reactions under basic conditions (e.g., with sodium hydroxide or potassium carbonate) in ethanol or methanol can be used to form the methanol linkage.
Purification and Characterization
- The products are typically isolated by filtration, recrystallization from ethanol or ethyl acetate, or silica gel column chromatography using solvent mixtures such as ethyl acetate/petroleum ether.
- Characterization involves IR spectroscopy (noting characteristic OH and aromatic C-H bands), 1H and 13C NMR (to confirm ring protons and methanol CH2), and mass spectrometry.
Summary Table of Key Preparation Steps
| Step | Reactants/Precursors | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acetophenone hydrazone + POCl3/DMF | 50–60°C, 4–5 h (Vilsmeier-Haack) | 80–90 | Forms pyrazole-4-carbaldehyde |
| 2 | Methyl 1H-pyrazole-4-carboxylate + LiAlH4 | THF, 0–20°C, 4 h | ~75 | Reduction to pyrazol-4-ylmethanol |
| 3 | Thiazolidine-2,4-dione + alkyl bromoacetate | Acetone 50°C 5 h or DMF 90°C 12 h | 70–90 | Forms thiazole ester derivatives |
| 4 | Pyrazole-4-carbaldehyde + thiazole ester | Piperidine catalyst, reflux 5–6 h | 85–95 | Knoevenagel condensation, key coupling |
| 5 | Intermediate ester + acid hydrolysis | Acetic acid + dilute H2SO4 reflux | 90+ | Converts to acid or alcohol derivatives |
| 6 | Purification | Recrystallization or chromatography | — | Ensures purity for characterization |
Research Discoveries and Perspectives
- The Knoevenagel condensation method is widely reported for efficient synthesis of pyrazole-thiazole hybrids with high yields and selectivity.
- Reduction of esters to alcohols using LiAlH4 remains a reliable approach to obtain pyrazolylmethanol derivatives with good yield and purity.
- Recent advances include the use of mild bases and green solvents to improve reaction efficiency and environmental safety.
- Structural confirmation by X-ray crystallography has been reported for related pyrazole-thiazole compounds, supporting the proposed synthetic pathways.
- These compounds show promising biological activities (antibacterial, antioxidant), motivating ongoing synthetic optimization.
Chemical Reactions Analysis
(1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or thiazole rings are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction and conditions but can include a variety of functionalized pyrazole and thiazole derivatives.
Scientific Research Applications
(1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol is used as a building block for chemical synthesis. Other applications of pyrazole and thiazole derivatives are discussed below.
Thiazole Applications
Thiazoles have applications in drug treatments and clinical trials . Research shows that many new series of triazole and pyrazole compounds that contain 2,4-disubstituted thiazole analogues have been synthesized and have biological activity .
Anticonvulsant Activity Thiazole-bearing molecules have displayed anticonvulsant properties . For example, one compound, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, eliminated the tonic extensor phase and provided 100% protection in tests. Additionally, researchers have produced novel thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analogues from aminothiazole, with one analogue, 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, showing the most activity .
Antimicrobial and antioxidant activity Triazole and pyrazole compounds containing 2,4-disubstituted thiazole analogues have been synthesized and have antimicrobial and antioxidant activity .
Other activities Additional research has explored the synthesis and anticonvulsant properties of thiazoles, with some molecules demonstrating anticonvulsant activity due to the presence of an electron-withdrawing group on the phenyl ring . Novel 1,3-thiazole compounds have also been developed and tested for antiproliferative activity, displaying cytotoxic and immunomodulatory potentials .
Pyrazole Applications
Pyrazole and its derivatives have a range of pharmacological activities . Pyrazole derivatives are synthesized using nucleophilic addition reactions . Also, pyrimidine and pyrazole can be linked with a bridge group of aminopiperidine .
Mechanism of Action
The mechanism by which (1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with (1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol:
Key Observations :
- Heterocycle Combinations : The inclusion of thiazole (in the target compound) versus triazole or thiadiazole (in analogs) alters electronic density and hydrogen-bonding capacity, impacting biological target interactions .
- Functional Groups: Methanol substituents (as in the target and ) improve solubility compared to thiol or alkylated derivatives (), which may enhance bioavailability .
- Biological Activity: Pyrazole-thiazole hybrids are less documented than pyrazole-triazole systems, but the latter show notable antifungal activity via enzyme inhibition (e.g., 14α-demethylase in ).
Yield and Purity :
- Triazolo-thiadiazines (): ~60–75% yield after recrystallization.
- Methanol derivatives (): Purity ≥95% (HPLC).
Physicochemical Properties
Notes:
- The methanol group in the target compound reduces LogP compared to alkyl/thiol analogs, suggesting better aqueous compatibility .
- Thiazole’s sulfur atom may enhance metabolic stability compared to triazole-containing analogs .
Biological Activity
The compound (1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, and other therapeutic effects based on current research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrazole ring fused with a thiazole moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Case Study: Anticancer Efficacy
A study conducted on thiazole-pyrazole hybrids demonstrated that certain derivatives had IC50 values ranging from 0.5 to 5.71 μM against breast cancer cells, outperforming standard drugs such as 5-fluorouracil . The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups significantly enhances the antiproliferative activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of pyrazole derivatives were synthesized and tested against various bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells by activating intrinsic pathways.
- Antioxidant Activity : The presence of the thiazole moiety contributes to antioxidant properties, which may protect normal cells from oxidative stress while targeting cancer cells .
Q & A
Basic: What are the common synthetic routes for (1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol?
Methodological Answer:
The synthesis typically involves condensation reactions between pyrazole and thiazole precursors. For example:
- Hydrazine-mediated cyclization : Hydrazine hydrate reacts with α,β-unsaturated ketones (e.g., derived from diethyl oxalate and aryl ketones) to form pyrazole rings, followed by thiazole coupling via thiol intermediates .
- Multi-step heterocycle assembly : Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate (from diethyl oxalate and aryl ketones) undergoes sequential modifications with hydrazine and carboxylic acids to form fused triazole-thiadiazole systems, which can be adapted for the target compound .
- Mannich reaction : Used to introduce functional groups (e.g., hydroxyl or chloro substituents) via N,N'-bis(methoxymethyl)diaza-18-crown-6 intermediates .
Basic: How is the structure of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation relies on:
- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing pyrazole C4-H from thiazole C3-H) .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., -OH stretching at ~3200 cm⁻¹ for methanol groups) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles to validate stereochemistry .
- High-performance liquid chromatography (HPLC) : Confirms purity (>95%) and absence of byproducts .
Advanced: How can low yields in the final coupling step be addressed?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : Phosphorus oxychloride (POCl₃) enhances reactivity in cyclocondensation steps, as seen in triazolo-thiadiazole syntheses .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while ethanol facilitates precipitation of pure products .
- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction rate and decomposition, particularly for heat-sensitive intermediates .
Advanced: What computational methods predict the compound’s biological activity?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., 14α-demethylase lanosterol, PDB: 3LD6), predicting binding affinities and active conformations .
- Wavefunction analysis : Multiwfn calculates electrostatic potential (ESP) maps and electron localization functions (ELF) to identify nucleophilic/electrophilic sites for receptor binding .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for in vitro testing .
Advanced: How to resolve contradictions between experimental NMR shifts and computational predictions?
Methodological Answer:
- Multi-reference validation : Compare experimental NMR data (e.g., DMSO-d6 solvent peaks at δ 2.50 ppm) with density functional theory (DFT)-calculated chemical shifts. Discrepancies may arise from solvent effects or conformational averaging .
- Dynamic NMR studies : Variable-temperature NMR detects rotational barriers in hindered substituents (e.g., thiazole rings), explaining split signals .
- Error analysis in DFT : Adjust basis sets (e.g., 6-311++G(d,p)) and solvent models (e.g., PCM) to improve agreement between theory and experiment .
Advanced: What purification techniques separate enantiomers or diastereomers?
Methodological Answer:
- Supercritical fluid chromatography (SFC) : Lux A1 columns with methanol co-solvent (30%) resolve enantiomers (e.g., 96–98% purity) via chiral stationary phases .
- Recrystallization : Ethanol/DMF (1:1) mixtures exploit solubility differences, yielding >95% pure crystals after two cycles .
- Preparative HPLC : C18 columns with gradient elution (acetonitrile/water) isolate stereoisomers, monitored by UV at 254 nm .
Advanced: How to analyze electronic properties for structure-activity relationships (SAR)?
Methodological Answer:
- ESP surface mapping : Multiwfn visualizes charge distributions, highlighting regions prone to hydrogen bonding (e.g., methanol -OH as H-bond donor) .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps calculated via Gaussian 16 predict reactivity (e.g., nucleophilic attack at thiazole S-atoms) .
- Topological analysis : Quantum Theory of Atoms in Molecules (QTAIM) identifies bond critical points (BCPs) for non-covalent interactions (e.g., π-π stacking in aryl groups) .
Advanced: What strategies mitigate byproduct formation during pyrazole-thiazole coupling?
Methodological Answer:
- Protecting groups : Trityl (triphenylmethyl) groups shield reactive pyrazole NH during thiazole formation, later removed via acidic hydrolysis .
- Stepwise coupling : Isolate pyrazole intermediates (e.g., 5-(4-methoxyphenyl)pyrazole-3-carboxylate) before thiazole ring closure to reduce cross-reactivity .
- Stoichiometric control : Limit hydrazine hydrate to 1.1 equivalents to prevent over-cyclization .
Data Contradiction: How to interpret conflicting bioactivity results across assays?
Methodological Answer:
- Assay standardization : Normalize data to positive controls (e.g., fluconazole for antifungal assays) to account for batch variability .
- Dose-response curves : EC50/IC50 values from triplicate experiments identify outliers due to solvent artifacts (e.g., DMSO cytotoxicity at >0.1% v/v) .
- Target validation : Use CRISPR-edited cell lines (e.g., GPR139-KO) to confirm target specificity if off-target effects are suspected .
Advanced: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Reaction exotherms : Implement jacketed reactors with temperature control to manage heat release during POCl3-mediated steps .
- Catalyst recycling : Immobilize catalysts (e.g., silica-supported Pd for Suzuki coupling) to reduce costs and metal contamination .
- Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery and reduced waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
